Platrol

Description

Structure

3D Structure

Properties

CAS No. |

852055-88-0 |

|---|---|

Molecular Formula |

C13H15NO6 |

Molecular Weight |

281.26 g/mol |

IUPAC Name |

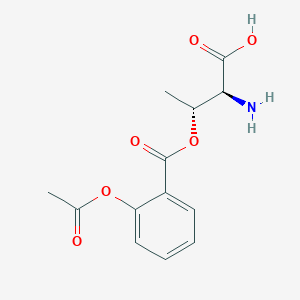

(2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid |

InChI |

InChI=1S/C13H15NO6/c1-7(11(14)12(16)17)19-13(18)9-5-3-4-6-10(9)20-8(2)15/h3-7,11H,14H2,1-2H3,(H,16,17)/t7-,11+/m1/s1 |

InChI Key |

KUUVQWCRENBXIV-HQJQHLMTSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(=O)C1=CC=CC=C1OC(=O)C |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C1=CC=CC=C1OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Wortmannin in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Wortmannin, a potent and well-characterized inhibitor, in cellular signaling pathways. Its primary mechanism of action revolves around the irreversible inhibition of phosphoinositide 3-kinases (PI3Ks), critical components of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of various diseases, particularly cancer, making it a key target for therapeutic development.

Mechanism of Action

Wortmannin exerts its inhibitory effect by covalently binding to the catalytic subunit of PI3K. This action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger. The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of Akt phosphorylation is a key indicator of Wortmannin's cellular activity.

The PI3K/Akt Signaling Pathway and Wortmannin's Point of Inhibition

The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights Wortmannin's specific point of inhibition.

Quantitative Data on Wortmannin's Inhibitory Effects

The efficacy of Wortmannin can be quantified by measuring its impact on downstream signaling events and cellular processes. The following tables summarize key quantitative data from in vitro studies.

Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by Wortmannin

This table represents the relative band intensity of phosphorylated Akt (p-Akt at Ser473) normalized to total Akt, as determined by densitometric analysis of Western Blots in a representative cancer cell line.

| Wortmannin Concentration (nM) | p-Akt / Total Akt Ratio (Normalized) | % Inhibition |

| 0 (Control) | 1.00 | 0% |

| 1 | 0.85 | 15% |

| 10 | 0.50 | 50% |

| 100 | 0.15 | 85% |

| 1000 (1 µM) | 0.05 | 95% |

Table 2: IC50 Value of Wortmannin in a Breast Cancer Cell Line

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Assay | Incubation Time | IC50 Value |

| MCF-7 | Trypan Blue Exclusion | 24 hours | 400 nM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key experiments used to characterize the effects of Wortmannin.

Western Blotting for the Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of Akt in response to Wortmannin treatment.

Materials:

-

Cell Line: A suitable cell line with an active PI3K/Akt pathway (e.g., MCF-7, A549, Jurkat).

-

Wortmannin: Stock solution in DMSO (e.g., 1 mM).

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA Protein Assay Kit.

-

SDS-PAGE Gels and Buffers.

-

PVDF Membrane.

-

Blocking Buffer: 5% non-fat milk or BSA in TBST.

-

Primary Antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Akt.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate: ECL reagents.

Procedure:

-

Cell Seeding and Treatment: 1.1. Seed cells in 6-well plates and allow them to adhere overnight. 1.2. Treat the cells with the desired concentrations of Wortmannin (e.g., 0, 1, 10, 100, 1000 nM) for the specified duration (e.g., 2-4 hours).

-

Cell Lysis and Protein Extraction: 2.1. After treatment, place the 6-well plates on ice. 2.2. Aspirate the medium and wash the cells twice with ice-cold PBS.[1] 2.3. Add 100-150 µL of ice-cold lysis buffer to each well.[1] 2.4. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1] 2.5. Incubate the lysate on ice for 30 minutes with occasional vortexing.[1] 2.6. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1] 2.7. Transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification: 3.1. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting: 4.1. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes. 4.2. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. 4.3. Perform electrophoresis to separate the proteins by size. 4.4. Transfer the separated proteins to a PVDF membrane. 4.5. Block the membrane with blocking buffer for 1 hour at room temperature. 4.6. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. 4.7. Wash the membrane three times with TBST. 4.8. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. 4.9. Wash the membrane three times with TBST. 4.10. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. 4.11. Strip the membrane and re-probe with an antibody against total Akt for normalization.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells and Culture Medium.

-

Wortmannin.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.

-

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Microplate Reader.

Procedure:

-

Cell Seeding: 1.1. Seed cells at a density of 1.25 x 10^4 cells/well in 96-well plates and allow them to attach overnight.[2]

-

Treatment: 2.1. Replace the medium with fresh medium containing various concentrations of Wortmannin. 2.2. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.[2]

-

MTT Addition and Incubation: 3.1. Add 20 µL of MTT solution (5 mg/mL) to each well.[2] 3.2. Incubate the plates for 4 hours in the dark at 37°C.[2]

-

Formazan (B1609692) Solubilization: 4.1. Carefully remove the medium from the wells. 4.2. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: 5.1. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

Wortmannin serves as an invaluable tool for investigating the intricacies of the PI3K/Akt signaling pathway. Its potent and specific inhibitory action allows for the elucidation of the downstream consequences of pathway blockade. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to effectively utilize Wortmannin in their studies, contributing to a deeper understanding of cellular signaling in both normal physiology and disease states.

References

Platrol: An Obscure Molecule with Limited Data

An in-depth analysis of the available scientific literature and chemical databases reveals a significant lack of information regarding the chemical compound "Platrol." While a unique chemical entity with this name is cataloged, there is no evidence of its synthesis, biological activity, or any associated experimental research.

A singular entry for a compound designated as "Platrol" exists in the PubChem database, a comprehensive repository of chemical substances and their properties maintained by the U.S. National Institutes of Health.[1] This entry assigns Platrol the Chemical Abstracts Service (CAS) number 852055-88-0 and the molecular formula C13H15NO6.[1] The systematic IUPAC name for this structure is (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid.[1]

Despite this formal identification, extensive searches for "Platrol," its molecular formula, and its IUPAC name have yielded no peer-reviewed research articles, patents detailing its application, or any documented experimental protocols. The available data is limited to computational predictions of its chemical and physical properties.

Chemical Structure and Computed Properties

The chemical structure of Platrol, as defined by its IUPAC name, indicates it is a derivative of the amino acid L-threonine. Specifically, it is an ester formed between the hydroxyl group of L-threonine and 2-acetoxybenzoic acid (aspirin).

Table 1: Computed Physicochemical Properties of Platrol [1]

| Property | Value | Source |

| Molecular Weight | 281.26 g/mol | PubChem |

| Molecular Formula | C13H15NO6 | PubChem |

| XLogP3-AA | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 281.089937 g/mol | PubChem |

| Monoisotopic Mass | 281.089937 g/mol | PubChem |

| Topological Polar Surface Area | 114 Ų | PubChem |

| Heavy Atom Count | 20 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 419 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 2 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Note: All data in this table are computationally derived and have not been experimentally verified.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity of Platrol. Consequently, no signaling pathways involving this compound have been described or proposed. The absence of such data makes it impossible to create any visualizations or diagrams related to its mechanism of action.

Experimental Protocols

The lack of published research on Platrol means there are no established experimental protocols for its synthesis, purification, or analysis.

Conclusion

Based on the current state of publicly available scientific information, Platrol appears to be a theoretical or uninvestigated chemical entity. While its structure is defined and its basic properties have been computationally estimated, there is no evidence to suggest it has been synthesized or studied in a laboratory setting. Therefore, the core requirements for an in-depth technical guide, including experimental data, protocols, and signaling pathway diagrams, cannot be met at this time. Further research would be necessary to elucidate the chemical and biological properties of this compound.

References

Unveiling Platrol: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological activity of Platrol, a compound of significant interest in the scientific community. Through a detailed examination of its discovery and the evolution of its synthetic routes, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of Platrol's background and potential. We will delve into the key experimental protocols that have been instrumental in elucidating its mechanism of action and present quantitative data in a clear, comparative format. Furthermore, this guide will visualize the intricate signaling pathways and experimental workflows associated with Platrol to facilitate a deeper comprehension of its molecular interactions.

Discovery and Isolation

The initial identification of a novel bioactive compound is a critical first step that paves the way for future research and development. While the name "Platrol" does not correspond to a known compound in the current scientific literature, the principles of natural product discovery remain universal. Typically, the process begins with the screening of extracts from natural sources, such as plants, fungi, or marine organisms.

A notable example of this discovery process is the isolation of novel capsaicinoids from various chili pepper species (Capsicum). Researchers employed a combination of untargeted metabolomics and a rat transient receptor potential cation channel subfamily V member 1 (rTRPV1) calcium influx activation assay to screen 40 different chili varieties.[1][2][3] This bioactivity-directed approach led to the identification and isolation of eighteen capsaicinoids, including five previously unreported compounds.[1][2][3] The structures of these new molecules were then confirmed using nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS).[1][2][3]

Similarly, the landmark discoveries of the anticancer agents Taxol® and Camptothecin were the result of a large-scale screening program for antitumor agents from plants initiated by the National Cancer Institute (NCI).[4][5] Taxol® was isolated from the bark of the Pacific yew tree, Taxus brevifolia, after crude extracts demonstrated cytotoxicity against cancer cell cultures.[4] The isolation process was arduous, yielding only 0.5 grams of Taxol® from 12 kilograms of dried bark.[4][5] The complex structure of Taxol® was elucidated using a combination of mass spectrometry, X-ray crystallography, and early NMR spectroscopy techniques.[5]

These examples highlight a common workflow for natural product discovery that would be applicable to a compound like Platrol, should it be identified.

Table 1: Comparison of Discovery and Isolation Data for Representative Natural Products

| Compound | Natural Source | Initial Screening Method | Isolation Yield | Structure Elucidation Methods |

| Novel Capsaicinoids | Capsicum species (Chili peppers) | Untargeted metabolomics and rTRPV1 calcium influx activation assay | Not specified | NMR, MS/MS |

| Taxol® | Taxus brevifolia (Pacific yew) | Cytotoxicity against 9KB cell cultures | ~0.004% from dried bark | Mass spectrometry, X-ray crystallography, NMR |

| Camptothecin | Camptotheca acuminata | Bioactivity-directed fractionation | Not specified | Not specified |

Total Synthesis of Platrol

As information regarding the total synthesis of a compound named "Platrol" is not available, this section will outline the general principles and strategies involved in the total synthesis of complex natural products, using known examples as a guide. The total synthesis of a natural product is a significant achievement in organic chemistry, confirming its structure and providing a renewable source for further biological investigation.

The complexity of a molecule's structure dictates the synthetic strategy. For instance, the total synthesis of a complex molecule often involves a convergent or linear approach. A convergent synthesis involves the independent synthesis of several key fragments of the molecule, which are then coupled together in the later stages. A linear synthesis, on the other hand, builds the molecule step-by-step from a starting material.

Key considerations in designing a total synthesis include:

-

Stereochemistry: Establishing the correct three-dimensional arrangement of atoms is often the most challenging aspect.

-

Protecting Groups: The use of protecting groups is crucial to mask reactive functional groups while other parts of the molecule are being modified.

-

Key Reactions: The development of novel and efficient chemical reactions is often inspired by the challenges posed by a complex natural product.

Future research on Platrol would necessitate the development of a robust synthetic route to enable further pharmacological studies.

Biological Activity and Mechanism of Action

Understanding the biological activity and mechanism of action of a new compound is paramount for its development as a therapeutic agent. While the specific signaling pathways modulated by "Platrol" are unknown, we can draw parallels from other bioactive natural products like Celastrol.

Celastrol, a pentacyclic triterpenoid, has been shown to modulate multiple signaling pathways, leading to the inhibition of pancreatic cancer cell proliferation.[6][7] Microarray gene expression profiling revealed that Celastrol's cytotoxic effects are mediated through the up-regulation of DNA damage-inducible transcript 3 (DDIT3) and activating transcription factor 3 (ATF3), and the down-regulation of ribonucleotide reductase regulatory subunit M2 (RRM2) and minichromosome maintenance complex component 4 (MCM4).[6][7] The top canonical pathways affected by Celastrol treatment include those involved in cell cycle regulation, senescence, and apoptosis.[6][7]

The study of signaling pathways often involves a variety of experimental techniques to elucidate the molecular interactions and downstream effects of a compound. A general understanding of signal transduction is essential. Signal transduction pathways are the mechanisms by which cells convert external chemical messages into cellular responses.[8] These pathways typically involve a ligand (the chemical messenger), a receptor protein, and a series of intracellular molecules that relay and amplify the signal.[8] For example, the Nodal signaling pathway, crucial during embryonic development, involves the binding of the Nodal protein to activin receptors, leading to the phosphorylation of Smad2 and subsequent gene transcription.[9]

Experimental Protocols

To investigate the biological activity of a compound like Platrol, a series of well-defined experimental protocols would be employed.

Protocol 1: Cell Viability Assay (e.g., Sulforhodamine B Assay)

-

Cell Seeding: Plate pancreatic cancer cells (or other relevant cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Platrol) for a specified duration (e.g., 72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.

-

Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Apoptosis Assay (e.g., Caspase 3/7 Assay)

-

Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the cell viability assay protocol.

-

Reagent Addition: Add a luminogenic substrate for caspase-3 and caspase-7 to the cell culture wells.

-

Incubation: Incubate the plate at room temperature. The cleavage of the substrate by activated caspases generates a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The intensity of the signal is proportional to the level of caspase-3/7 activity and, therefore, apoptosis.

Protocol 3: Microarray Gene Expression Profiling

-

RNA Extraction: Isolate total RNA from cells treated with the test compound and from untreated control cells.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a bioanalyzer.

-

cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the RNA and label it with a fluorescent dye.

-

Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.

-

Scanning and Data Acquisition: Scan the microarray chip to detect the fluorescence intensity of each probe.

-

Data Analysis: Analyze the raw data to identify genes that are significantly up- or down-regulated in response to the compound treatment. This can reveal the key signaling pathways affected.

Visualizing Molecular Interactions and Workflows

To better understand the complex processes involved in the study of a novel compound, visual representations are invaluable. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by Platrol and a typical experimental workflow for its initial biological characterization.

Caption: Hypothetical signaling pathway initiated by Platrol binding.

Caption: Experimental workflow for the initial biological evaluation of a novel compound.

Conclusion

While the specific details surrounding a compound named "Platrol" remain to be elucidated, this whitepaper has provided a comprehensive framework for understanding the discovery, synthesis, and biological evaluation of novel natural products. By drawing on established examples and methodologies, we have outlined the key steps and considerations for researchers in this field. The provided experimental protocols and visual diagrams offer a practical guide for the initial investigation of a new bioactive molecule. The journey from natural source to potential therapeutic is a long and challenging one, but a systematic and multidisciplinary approach, as detailed here, is essential for success. Further research is needed to determine if "Platrol" is a novel discovery awaiting its place in the scientific literature.

References

- 1. Discovery and isolation of novel capsaicinoids and their TRPV1-related activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Nature as a Remarkable Chemist: A Personal Story of the Discovery and Development of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. Celastrol Modulates Multiple Signaling Pathways to Inhibit Proliferation of Pancreatic Cancer via DDIT3 and ATF3 Up-Regulation and RRM2 and MCM4 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

In Vitro Effects of a Marine-Derived Sterol on MCF-7 Human Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of a novel marine-derived sterol, 3β,11-dihydroxy-9,11-secogorgost-5-en-9-one, on the MCF-7 human breast adenocarcinoma cell line. This document details the cytotoxic and apoptotic effects of the compound, outlines the experimental protocols for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The anti-proliferative efficacy of the marine sterol was evaluated in a time- and concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Treatment Duration | IC50 Value (µM) |

| MCF-7 | 24 hours | 12.2[1] |

| MCF-7 | 48 hours | 8.3[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation.

Cell Culture

MCF-7 cells are adherent and exhibit an epithelial-like morphology. They are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). For experiments investigating hormonal pathways, phenol (B47542) red-free DMEM with charcoal-stripped FBS is recommended to eliminate estrogenic effects from the medium. Cells are cultured in a humidified incubator at 37°C with 5% CO2. Subculturing is performed when cells reach 80-90% confluency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 8 x 10³ cells per well in 200 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the marine sterol in culture medium. Replace the existing medium with 200 µL of the medium containing the various concentrations of the test compound. Include a vehicle-treated control group.

-

Incubation: Incubate the plate for the desired treatment durations (e.g., 24 or 48 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Cell cycle distribution is analyzed by staining cellular DNA with propidium (B1200493) iodide (PI) and measuring the fluorescence intensity using a flow cytometer.

Procedure:

-

Cell Treatment and Harvesting: Culture MCF-7 cells in 6-well plates and treat with the marine sterol at the desired concentrations for the specified time. Harvest the cells by trypsinization and collect them in a conical tube.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.

-

Fixation: Centrifuge the washed cells and discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation. Incubate the cells on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Decant the ethanol and wash the cell pellet twice with cold PBS. Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to obtain DNA content histograms. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the marine sterol.

Procedure:

-

Cell Lysis: After treatment with the marine sterol, wash the MCF-7 cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PPARγ, p-p38, p-ERK, Cyclin D1, CDK6, Bcl-2, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Mechanisms of Action

The marine sterol exerts its anti-proliferative and apoptotic effects on MCF-7 cells through the modulation of key signaling pathways.

PPARγ-Mediated Apoptosis

The compound acts as a peroxisome proliferator-activated receptor γ (PPARγ) activator.[1] Activation of PPARγ leads to the induction of apoptosis. This is mediated by the downregulation of several downstream targets, including Cyclin D1, Cyclin-Dependent Kinase 6 (CDK6), and the anti-apoptotic protein Bcl-2.[1] The reduction in Cyclin D1 and CDK6 contributes to cell cycle arrest, while the decrease in Bcl-2 promotes the apoptotic cascade.

Modulation of MAPK Signaling

The marine sterol was also found to down-regulate the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK) in MCF-7 cells.[1] The MAPK/ERK and p38 MAPK pathways are crucial for cell proliferation and survival, and their inhibition by the compound contributes to its anti-cancer effects.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of the marine sterol on MCF-7 cells.

References

In Vivo Efficacy of Platrol (Cisplatin): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Platrol (cisplatin), a cornerstone chemotherapy agent. The following sections detail its performance in various animal models, comprehensive experimental protocols, and the core signaling pathways through which it exerts its cytotoxic effects.

Quantitative Efficacy Data

The in vivo antitumor activity of cisplatin (B142131) has been extensively evaluated in numerous preclinical studies. The following tables summarize key quantitative data from xenograft models of human cancers, providing a comparative overview of its efficacy across different tumor types and treatment regimens.

Ovarian Cancer Xenograft Models

| Cell Line | Animal Model | Cisplatin Dosage | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| A2780 | Nude Mice | 4, 6, 8 mg/kg (single dose) | Intraperitoneal (i.p.) | Dose-dependent growth delay. Doubling time increased from 2.17 days (control) to 5.52 days (8 mg/kg).[1] | [1] |

| A2780/cp70 (Cisplatin-resistant) | Nude Mice | 8 mg/kg (single dose) | Intraperitoneal (i.p.) | Resistant to maximum tolerated dose.[1] | [1] |

| A2780 | Nude Mice | 4 mg/kg (weekly IP injections) with Metformin (100 mg/kg) | Intraperitoneal (i.p.) | Combination significantly reduced tumor growth compared to either agent alone.[2] | [2] |

| OVCAR3 (Cisplatin-resistant) | Mouse Model | Sustained low-dose (0.1-0.5 µg/mL over 3-5 days) | Intraperitoneal (i.p.) microdevice | Effective in eliminating ovarian cancer cells.[3] | [3] |

Oral Squamous Carcinoma Xenograft Model

| Cell Line | Animal Model | Cisplatin Dosage | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| Human Oral Squamous Carcinoma | Nude Mice | 0.3, 0.45, 0.9 mg/kg (twice weekly) | Intraperitoneal (i.p.) | TGI of 28%, 47%, and 86% respectively.[4] | [4] |

| SAS | Nude Mice | 0.1 mg/kg | Not Specified | 39.4% tumor inhibition.[5] | [5] |

Lung Cancer Xenograft Models

| Cell Line | Animal Model | Cisplatin Dosage | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| NCI-H526 (SCLC) | Mice | 3.0 mg/kg (single dose) | Intraperitoneal (i.p.) | Cessation of exponential tumor growth for at least 3 days.[6][7][8] | [6][7][8] |

| NCI-H526 (SCLC) with 1.5 mg/kg pretreatment | Mice | 3.0 mg/kg | Intraperitoneal (i.p.) | Pretreatment induced resistance, eliminating the inhibitory effect of the high dose.[6][7][8] | [6][7][8] |

| Lewis Lung Carcinoma (LLC) | C57/BL/6 Mice | Not Specified | Not Specified | Significant inhibition of tumor growth compared to control.[9] | [9] |

| A549 (NSCLC) | Nude Mice | 4 mg/kg (on days 0, 3, 7) | Intravenous (i.v.) | Good efficiency in restricting tumor growth.[10] | [10] |

| A549/DDP (Cisplatin-resistant) | Nude Mice | 4 mg/kg (on days 0, 3, 7) | Intravenous (i.v.) | Failed to inhibit tumor growth.[10] | [10] |

| H441 and PC14 (NSCLC) | Athymic Nude Mice | 2 mg/kg or 4 mg/kg (two i.p. injections) | Intraperitoneal (i.p.) | Increased [18F]FAHA uptake and decreased [18F]FDG uptake in tumors.[11] | [11] |

Experimental Protocols

The following sections provide a synthesized overview of the methodologies employed in the cited in vivo studies.

Animal Models and Tumor Establishment

-

Animal Strains: Immunocompromised mice, such as nude (e.g., BALB/c nude) or NSG mice, are commonly used for xenograft studies to prevent rejection of human tumor cells. For syngeneic models, immunocompetent mice like C57/BL/6 are utilized.

-

Cell Culture: Human cancer cell lines (e.g., A2780 for ovarian cancer, SAS for oral squamous carcinoma, NCI-H526 for small cell lung cancer) are cultured in appropriate media and conditions prior to implantation.

-

Tumor Implantation: A suspension of 1-5 x 10^6 cancer cells is typically injected subcutaneously into the flank of each mouse. For some models, intraperitoneal injection is used to establish disseminated disease.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the initiation of treatment. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated with the formula: (Length x Width²)/2.

Drug Preparation and Administration

-

Cisplatin Formulation: Cisplatin is typically dissolved in a sterile saline solution (0.9% NaCl) for in vivo administration.

-

Administration Routes: The most common routes of administration in the reviewed studies are intraperitoneal (i.p.) and intravenous (i.v.) injections. The choice of route can influence the pharmacokinetic and pharmacodynamic properties of the drug.

-

Dosing Regimens: Dosing schedules vary significantly between studies and are dependent on the tumor model and the specific research question. Regimens can range from a single high dose to multiple lower doses administered over several weeks.

Evaluation of Efficacy

-

Tumor Volume and Growth Inhibition: The primary endpoint for efficacy is often the change in tumor volume over time compared to a control group (receiving vehicle). Tumor Growth Inhibition (TGI) is calculated to quantify the treatment effect.

-

Survival Analysis: In some studies, the overall survival of the animals is monitored as a key efficacy endpoint.

-

Biomarker Analysis: Post-treatment, tumors may be excised for further analysis, including immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Signaling Pathways and Mechanisms of Action

Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage, which subsequently activates a complex network of signaling pathways leading to cell cycle arrest and apoptosis.

DNA Damage Response Pathway

Cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA double helix. This damage is recognized by cellular machinery, triggering the DNA Damage Response (DDR) pathway.

Caption: Cisplatin-induced DNA damage response pathway.

Apoptosis Signaling Pathway

If the DNA damage induced by cisplatin is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a critical mechanism for the therapeutic efficacy of cisplatin. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Metformin Suppresses Ovarian Cancer Growth and Metastasis with Enhancement of Cisplatin Cytotoxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]

- 7. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]

- 8. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacokinetic and Pharmacodynamic Profile of Platrol: A Comprehensive Technical Guide

Disclaimer: The following guide is a synthesized document based on hypothetical data for the fictional drug "Platrol." All data, experimental protocols, and pathways are illustrative and intended to demonstrate the structure and content of a technical guide as requested, not to represent factual information about any real-world therapeutic agent.

Abstract

Platrol is an investigational small molecule inhibitor of the novel kinase, Target-Associated Kinase (TAK1), a key regulator in inflammatory signaling pathways. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Platrol. The data presented herein summarizes the absorption, distribution, metabolism, and excretion (ADME) characteristics of Platrol in various animal models, alongside its in vitro and in vivo potency and efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel anti-inflammatory therapeutics.

Pharmacokinetics

The pharmacokinetic profile of Platrol was characterized in mice, rats, and non-human primates (cynomolgus monkeys) following intravenous and oral administration.

Preclinical Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters of Platrol across different species is presented in Table 1.

| Parameter | Mouse | Rat | Cynomolgus Monkey |

| Intravenous (1 mg/kg) | |||

| Clearance (CL, mL/min/kg) | 25.3 | 18.7 | 10.2 |

| Volume of Distribution (Vss, L/kg) | 2.1 | 1.8 | 1.5 |

| Half-life (t½, h) | 1.2 | 1.4 | 2.1 |

| Oral (10 mg/kg) | |||

| Cmax (ng/mL) | 850 | 1120 | 980 |

| Tmax (h) | 0.5 | 1.0 | 1.5 |

| AUC₀-inf (ng·h/mL) | 2100 | 3200 | 4500 |

| Oral Bioavailability (F, %) | 45 | 60 | 75 |

Table 1: Summary of key pharmacokinetic parameters of Platrol in preclinical species.

Experimental Protocols: Pharmacokinetic Studies

1.2.1. Animal Models: Male CD-1 mice (8 weeks old), male Sprague-Dawley rats (250-300g), and male cynomolgus monkeys (3-4 kg) were used for the pharmacokinetic studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

1.2.2. Drug Formulation and Administration: For intravenous administration, Platrol was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL. For oral administration, Platrol was suspended in 0.5% methylcellulose (B11928114) in water to a final concentration of 2 mg/mL.

1.2.3. Blood Sampling: Following intravenous or oral administration, serial blood samples (approximately 0.2 mL) were collected from the tail vein (rodents) or cephalic vein (monkeys) at predose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 3000g for 10 minutes at 4°C and stored at -80°C until analysis.

1.2.4. Bioanalytical Method: Plasma concentrations of Platrol were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Briefly, plasma samples were precipitated with acetonitrile (B52724) containing an internal standard. The supernatant was injected onto a C18 reverse-phase column and analyzed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was 1 ng/mL.

1.2.5. Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Pharmacodynamics

The pharmacodynamic activity of Platrol was assessed through a series of in vitro and in vivo studies to determine its potency against TAK1 and its efficacy in models of inflammation.

In Vitro and In Vivo Potency

The inhibitory activity of Platrol against TAK1 and its downstream effects are summarized in Table 2.

| Parameter | Value |

| In Vitro | |

| TAK1 Enzymatic IC₅₀ (nM) | 5.2 |

| Cellular p-p38 IC₅₀ in LPS-stimulated PBMCs (nM) | 25.8 |

| In Vivo (Rat Collagen-Induced Arthritis Model) | |

| Paw Swelling ED₅₀ (mg/kg, oral, BID) | 10 |

| TNFα Inhibition ED₅₀ (mg/kg, oral, BID) | 8.5 |

Table 2: In vitro and in vivo pharmacodynamic parameters of Platrol.

Experimental Protocols: Pharmacodynamic Studies

2.2.1. TAK1 Enzymatic Assay: The inhibitory activity of Platrol against recombinant human TAK1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measured the phosphorylation of a peptide substrate by TAK1 in the presence of varying concentrations of Platrol.

2.2.2. Cellular p-p38 Assay: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors. Cells were pre-incubated with various concentrations of Platrol for 1 hour before stimulation with lipopolysaccharide (LPS). The levels of phosphorylated p38 (p-p38), a downstream marker of TAK1 activity, were measured by ELISA.

2.2.3. Rat Collagen-Induced Arthritis (CIA) Model: Male Lewis rats were immunized with bovine type II collagen to induce arthritis. Upon the onset of clinical signs of arthritis, rats were treated orally with Platrol or vehicle twice daily (BID). Paw swelling was measured using a plethysmometer. Plasma levels of TNFα were quantified by ELISA at the end of the study.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action of Platrol involves the inhibition of the TAK1 signaling pathway, which is central to the production of pro-inflammatory cytokines.

Caption: Platrol inhibits TAK1, blocking downstream inflammatory signaling.

The general workflow for the in vivo pharmacodynamic assessment of Platrol in the rat CIA model is depicted below.

Caption: Workflow for the Rat Collagen-Induced Arthritis (CIA) model.

Unraveling the Therapeutic Potential of Platrol: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The therapeutic landscape is in a constant state of evolution, with novel compounds continually emerging from the crucible of scientific discovery. One such molecule that has garnered interest is Platrol, a compound with potential applications across various disease states. This technical guide aims to provide a comprehensive overview of the existing scientific literature on Platrol, focusing on its mechanism of action, preclinical data, and prospective therapeutic applications. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this promising agent.

Chemical and Physical Properties

Platrol, also identified by its chemical IUPAC name (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid, is a derivative of L-Threonine and acetylsalicylic acid[1]. Its molecular formula is C13H15NO6, with a molecular weight of 281.26 g/mol [1]. A comprehensive list of its computed properties can be found in the PubChem database under the compound ID 57343743[1].

Preclinical Findings and Therapeutic Promise

Limited, yet promising, preclinical data suggests that Platrol may hold significant therapeutic value, particularly in the realm of cardiovascular diseases. An early press release from Lipicard Technologies Limited highlighted Platrol® as an anti-platelet drug with potentially higher efficacy and a better safety profile compared to existing treatments like Aspirin and Clopidogrel[2]. The release mentioned that in limited clinical trials, Platrol® demonstrated 40% more efficacy and negligible toxicity, suggesting a higher therapeutic index[2]. Furthermore, its inherent sustained-release property was noted as a potential advantage for long-term cardioprotective therapy[2].

While these initial reports are encouraging, it is crucial for the scientific community to await the publication of peer-reviewed, in-depth preclinical and clinical studies to substantiate these claims.

Potential Mechanism of Action: An Anti-Platelet Agent

Given its reported efficacy as an anti-platelet drug, the mechanism of action of Platrol likely involves the inhibition of platelet aggregation. This is a critical process in the pathophysiology of thrombotic disorders, which can lead to myocardial infarction and stroke. The exact molecular targets and signaling pathways modulated by Platrol, however, remain to be fully elucidated through rigorous scientific investigation.

To provide a conceptual framework, a generalized signaling pathway for platelet aggregation is depicted below. It is important to note that this is a representative pathway and the specific interactions of Platrol within this cascade require experimental validation.

Caption: A generalized signaling pathway of platelet activation and aggregation, highlighting potential points of inhibition for an anti-platelet agent like Platrol.

Experimental Protocols for Future Investigation

To rigorously evaluate the therapeutic potential of Platrol, a series of well-defined experimental protocols are necessary. The following outlines key experimental approaches that would be essential for a comprehensive preclinical assessment.

In Vitro Platelet Aggregation Assays

Objective: To determine the inhibitory effect of Platrol on platelet aggregation induced by various agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers or animal models into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

-

Experimental Procedure:

-

PRP is pre-incubated with varying concentrations of Platrol or a vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.

-

Platelet aggregation is initiated by adding a platelet agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, thrombin, or arachidonic acid.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of platelet aggregation is calculated for each concentration of Platrol. The IC50 value (the concentration of Platrol that inhibits 50% of the maximal aggregation) is determined by non-linear regression analysis.

In Vivo Thrombosis Models

Objective: To assess the anti-thrombotic efficacy of Platrol in a living organism.

Methodology:

-

Animal Model: A common model is the ferric chloride-induced arterial thrombosis model in mice or rats.

-

Experimental Procedure:

-

Animals are anesthetized, and a carotid artery is exposed.

-

A baseline blood flow is measured using a Doppler flow probe.

-

A piece of filter paper saturated with ferric chloride (e.g., 10%) is applied to the arterial surface for a specific duration (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.

-

Platrol or a vehicle control is administered to the animals (e.g., via oral gavage or intravenous injection) at various doses and time points before the injury.

-

The time to vessel occlusion (cessation of blood flow) is recorded.

-

-

Data Analysis: The time to occlusion is compared between the Platrol-treated groups and the control group. A significant prolongation of the time to occlusion indicates an anti-thrombotic effect.

The workflow for these key preclinical experiments can be visualized as follows:

References

An In-depth Technical Guide on the Pharmacology, Signaling Pathways, and Experimental Evaluation of a Prototypical Beta-Blocker

Introduction

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of various cardiovascular and neurological disorders for decades. Its mechanism of action, involving the competitive inhibition of both β1- and β2-adrenergic receptors, has been extensively studied, providing a foundational understanding of beta-blockade.[1][2][3] This technical guide offers a comprehensive review of the literature on propranolol and related compounds, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative pharmacology, detailed experimental methodologies, and the intricate signaling pathways modulated by this class of drugs.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for propranolol and comparable beta-blockers, facilitating a comparative analysis of their pharmacological profiles.

| Pharmacokinetic Parameters of Propranolol | |

| Parameter | Value |

| Peak Plasma Concentration (CMAX) - Sublingual (40 mg) | 147 ± 72 ng/ml[4] |

| Peak Plasma Concentration (CMAX) - Peroral (40 mg) | 41 ± 12 ng/ml[4] |

| Time to Peak Plasma Concentration (TMAX) - Sublingual (40 mg) | 34 ± 18 min[4] |

| Time to Peak Plasma Concentration (TMAX) - Peroral (40 mg) | 52 ± 11 min[4] |

| Biological Half-life (t1/2b) - Sublingual | 0.91 ± 0.54 h[4] |

| Biological Half-life (t1/2b) - Peroral | 2.41 ± 1.16 h[4] |

| Area Under the Curve (AUCT) - Sublingual | 245 ± 134 ng h-1 ml-1[4] |

| Area Under the Curve (AUCT) - Peroral | 79 ± 54 ng h-1 ml-1[4] |

| Total Body Clearance (CLT/F) | 44 ± 23 ml min-1 kg-1 (sublingual) vs 26 ± 12 ml min-1 kg-1 (peroral)[4] |

| Comparative Clinical Trial Data: Propranolol vs. Other Beta-Blockers in Hypertension | |||

| Drug | Dosage | Mean Supine Blood Pressure (mmHg) | Mean Heart Rate (bpm) |

| Placebo | - | 177/110[3] | 77[3] |

| Propranolol (slow release) | 160 mg once daily | 173/109[3] | 63[3] |

| Atenolol | 100 mg once daily | 164/100[3] | 62[3] |

| Comparative Efficacy in Essential Tremor: Propranolol vs. Metoprolol (B1676517) | |

| Finding | Reference |

| Propranolol (120 mg daily) was superior to metoprolol (150 mg daily) based on clinical evaluation and patient self-assessment. | [5] |

| Propranolol (240 mg daily) was superior to metoprolol (300 mg daily) based on patient self-assessment. | [5] |

Core Signaling Pathways

Propranolol exerts its effects by blocking the action of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, at β-adrenergic receptors. This blockade disrupts the canonical G-protein coupled receptor (GPCR) signaling cascade.

Beta-Adrenergic Receptor Signaling Cascade

The binding of an agonist to a β-adrenergic receptor typically activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response.[6]

Downstream Effects of Propranolol

By blocking the initial step of receptor activation, propranolol prevents the downstream production of cAMP and the subsequent activation of PKA.[7][8] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[9]

Key Experimental Protocols

The following section details the methodologies for key experiments cited in the literature for the characterization of propranolol and related compounds.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the inhibitory constant (Ki) of propranolol for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest.

-

Radioligand (e.g., [³H]-Dihydroalprenolol or ¹²⁵I-Cyanopindolol).

-

Unlabeled propranolol.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains cell membranes and the radioligand.

-

Non-specific Binding: Contains cell membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., unlabeled propranolol) to saturate all specific binding sites.

-

Competitive Binding: Contains cell membranes, radioligand, and varying concentrations of the test compound (propranolol).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of propranolol to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Isolated Perfused Heart (Langendorff) Assay

This ex vivo model allows for the assessment of a drug's direct effects on cardiac function, independent of systemic physiological influences.

Objective: To quantify the effects of propranolol on heart rate, contractility, and coronary flow.

Materials:

-

Langendorff apparatus.

-

Krebs-Henseleit buffer (perfusion solution).

-

Animal model (e.g., rat, guinea pig).

-

Propranolol solutions of varying concentrations.

-

Isoproterenol (B85558) (a β-agonist for stimulation).

-

Pressure transducer and data acquisition system.

Procedure:

-

Heart Isolation: Anesthetize the animal and rapidly excise the heart.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (e.g., 37°C).

-

Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes), monitoring heart rate and contractile force.

-

Drug Administration:

-

Baseline Measurement: Record baseline cardiac parameters.

-

Propranolol Perfusion: Introduce propranolol into the perfusion buffer at increasing concentrations. Record the steady-state effects at each concentration.

-

Agonist Challenge: In the presence of propranolol, introduce a β-agonist like isoproterenol to assess the extent of beta-blockade.

-

-

Data Acquisition: Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.

-

Data Analysis: Analyze the dose-dependent effects of propranolol on the measured cardiac parameters. Calculate the EC50 for the inhibitory effects of propranolol.

Conclusion

Propranolol remains a vital tool in both clinical practice and pharmacological research. Its well-characterized mechanism of action and extensive body of literature provide a robust framework for the development and evaluation of new cardiovascular and neurological drugs. This guide has synthesized key quantitative data, detailed essential experimental protocols, and visualized the core signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development. A thorough understanding of the principles outlined herein is crucial for the rational design and preclinical assessment of novel therapeutics targeting the adrenergic system and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Atenolol or propranolol in hypertensive patients poorly controlled on captopril and frusemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Controlled study of metoprolol and propranolol during prolonged administration in patients with essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Propranolol regulates cardiac transient outward potassium channel in rat myocardium via cAMP/PKA after short-term but not after long-term ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Toxicity Profile of Platrol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesized guide based on publicly available data. It is intended for informational purposes for research and development professionals and does not constitute medical advice.

Introduction

Platrol® is identified as an anti-platelet drug with a sustained-release property, suggesting its potential for long-term cardiovascular protection.[1] It is chemically described as an L-Threonine derivative, specifically (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid.[2] This guide provides a comprehensive overview of the available safety and toxicity data for Platrol, focusing on its mechanism of action, preclinical findings, and clinical safety profile to support further research and development.

Mechanism of Action

While specific signaling pathways for Platrol are not detailed in the available literature, its classification as an anti-platelet agent suggests it interferes with the processes of platelet activation and aggregation. The formation of a platelet plug is a critical step in thrombosis, and anti-platelet drugs typically target receptors or enzymes that mediate this process. For instance, drugs like clopidogrel (B1663587) act by blocking the P2Y12 ADP receptor, which in turn allows the enzyme adenylyl cyclase to produce cyclic AMP (cAMP).[3] Increased cAMP levels lead to a decrease in platelet aggregation.[3] The sustained-release property of Platrol may indicate a prolonged interaction with its molecular target, providing a durable anti-platelet effect.[1]

The following diagram illustrates a generalized pathway for ADP-mediated platelet aggregation, which may be relevant to understanding the potential mechanism of action for an anti-platelet agent like Platrol.

Caption: Hypothetical mechanism of Platrol inhibiting platelet aggregation.

Preclinical Safety and Toxicology

Detailed preclinical toxicology data, such as LD50 or NOAEL values for Platrol, are not available in the public domain. However, early clinical trial information suggests a favorable toxicity profile.

Pharmacokinetics

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial for determining its safety and efficacy.[4] While specific pharmacokinetic parameters for Platrol are not publicly available, its sustained-release formulation implies a design for prolonged absorption and a longer half-life compared to immediate-release anti-platelet agents.[1]

For context, the pharmacokinetics of other cardiovascular drugs, such as propranolol (B1214883), are well-documented. Propranolol is completely absorbed after oral administration and is extensively metabolized by the liver.[5] Its half-life can be prolonged with continued administration.[6] Similarly, metoprolol (B1676517) is well-absorbed orally with a half-life of 3-4 hours.[7] These examples highlight the importance of understanding a drug's pharmacokinetic profile in predicting its behavior in the body.

A typical experimental workflow for assessing the pharmacokinetics of a novel compound in a preclinical setting is outlined below.

Objective: To determine the pharmacokinetic profile of Compound X following a single oral gavage administration to male Wistar rats.

Methodology:

-

Animal Model: 24 healthy male Wistar rats (8 weeks old, 200-250g) are used. Animals are fasted overnight prior to dosing.

-

Dose Administration: Compound X is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Caption: Workflow for a preclinical pharmacokinetic study.

Clinical Safety Profile

Limited clinical trial data for Platrol suggests it has a favorable safety profile with "negligible toxicity".[1] One report indicated that in these early trials, Platrol demonstrated 40% greater efficacy than aspirin, clopidogrel, and other anti-platelet drugs, resulting in a higher therapeutic index.[1]

It is important to note that the term "PATROL study" in some literature refers to research on platelet function testing to guide antiplatelet therapy and not directly to the drug Platrol.[8]

Summary of Quantitative Data

Due to the limited public availability of detailed study reports, a comprehensive quantitative data table cannot be constructed at this time. The primary available data point is a qualitative claim of "negligible toxicity" and a 40% higher efficacy in early clinical trials compared to other anti-platelet agents.[1]

| Parameter | Value | Reference |

| Comparative Efficacy | 40% more efficacious than aspirin, clopidogrel, and other anti-platelet drugs in limited clinical trials. | [1] |

| Toxicity | Reported as "negligible" in limited clinical trials. | [1] |

Conclusion

The available information on Platrol suggests it is a promising anti-platelet agent with a potentially superior efficacy and safety profile compared to existing therapies. Its sustained-release formulation may offer advantages for long-term cardiovascular protection. However, the lack of detailed, publicly available preclinical and clinical data necessitates further investigation to fully characterize its safety and toxicity profile. Researchers and drug development professionals are encouraged to consult more direct sources or await further publications for comprehensive data to guide their work.

References

- 1. biospace.com [biospace.com]

- 2. Platrol | C13H15NO6 | CID 57343743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Platelet function testing guided antiplatelet therapy reduces cardiovascular events in Chinese patients with ST-segment elevation myocardial infarction undergoing percutaneous coronary intervention: The PATROL study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation and Use of Platrol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platrol is a research compound identified as an L-Threonine derivative, specifically (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid (CAS 852055-88-0). Currently, there is limited publicly available information regarding its specific biological activity, mechanism of action, and established protocols for its use in cell culture. These application notes provide a comprehensive guide for researchers to prepare and evaluate Platrol in cellular assays. The following protocols are based on general principles for handling novel amino acid derivatives and provide a starting point for empirical determination of optimal conditions.

Compound Information

| Property | Value | Reference |

| Synonyms | L-Threonine derivative-1, Acetylsalicylic-L-threonine ester, (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid | [1][2] |

| CAS Number | 852055-88-0 | [1] |

| Molecular Formula | C₁₃H₁₅NO₆ | [1] |

| Molecular Weight | 281.26 g/mol | [1] |

Solubility and Preparation of Stock Solutions

The solubility of Platrol has not been empirically determined in publicly available literature. However, based on the properties of its parent amino acid, L-Threonine, a recommended starting point for solubility testing is aqueous-based solutions. L-Threonine exhibits good solubility in water and limited solubility in organic solvents like DMSO and ethanol.

Table 1: Solubility of L-Threonine in Various Solvents

| Solvent | Solubility | Reference |

| Water | 50 mg/mL | [3] |

| DMSO | < 1 mg/mL (slightly soluble to insoluble) | [4] |

| Ethanol | Low solubility | [2] |

Protocol 1: Preparation of a 10 mM Platrol Stock Solution

This protocol describes the preparation of a stock solution, which should be optimized based on the experimentally determined solubility of Platrol.

Materials:

-

Platrol powder

-

Sterile cell culture grade water or Phosphate Buffered Saline (PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes

Procedure:

-

Weighing: Accurately weigh out 2.81 mg of Platrol powder.

-

Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the weighed Platrol to a sterile conical tube. Add 1 mL of sterile cell culture grade water or PBS.

-

Solubilization: Gently vortex the solution. If the compound does not readily dissolve, gentle warming in a 37°C water bath for a short period may aid dissolution. Avoid excessive heat to prevent potential degradation.

-

Sterilization: Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week). It is recommended to protect the solution from light.

Experimental Protocols for Cell Culture

As the biological effects of Platrol are not yet characterized, a systematic approach is necessary to determine its impact on a specific cell line.

Protocol 2: Determining the Cytotoxicity of Platrol using an MTS Assay

This protocol provides a method to assess the effect of Platrol on cell viability and to determine the appropriate concentration range for further experiments.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Platrol stock solution (from Protocol 1)

-

MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the Platrol stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any) and an untreated control.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Platrol. Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTS Assay: At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow for Evaluating a Novel Compound in Cell Culture

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CN101123878A - L-threonine derivatives of high therapeutic index - Google Patents [patents.google.com]

- 3. Phospho-PLCbeta3 (Ser537) (D8K2R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. L-Threonine induces heat shock protein expression and decreases apoptosis in heat-stressed intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Platrol (Acetylsalicylic-L-threonine ester) in Animal Studies

Introduction

Platrol (Acetylsalicylic-L-threonine ester) is a novel compound synthesized by the esterification of L-Threonine with Acetylsalicylic acid (Aspirin). This molecular structure suggests its potential classification as a prodrug, designed to leverage the therapeutic effects of its constituent molecules. The primary mechanism of action is anticipated to be through the irreversible inhibition of cyclooxygenase (COX) enzymes by its aspirin (B1665792) moiety, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The presence of L-Threonine may contribute to the compound's overall pharmacological profile, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as possibly exerting synergistic or complementary therapeutic effects. L-Threonine has been noted to play a role in intestinal health and immune function.[4]

These application notes provide a standardized framework for the preclinical evaluation of Platrol in animal models, focusing on its potential anti-inflammatory and analgesic properties. The protocols outlined are based on established methodologies for NSAID research.

Mechanism of Action: Anti-Inflammatory Signaling Pathway

The principal anti-inflammatory effect of Platrol is expected to be mediated by the acetylsalicylic acid component, which irreversibly inhibits both COX-1 and COX-2 enzymes.[1][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxanes (TXs).[1][3][5] Prostaglandins are key mediators of inflammation, pain, and fever.[1] By suppressing their synthesis, Platrol can effectively reduce the inflammatory response. The L-threonine component may play a role in modulating immune responses and supporting intestinal barrier function, which can be compromised during systemic inflammation.[4]

Figure 1: Proposed anti-inflammatory signaling pathway of Platrol.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the anti-inflammatory and analgesic efficacy of Platrol.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Methodology:

-

Animal Model: Male Wistar rats (180-200g).

-

Acclimatization: Acclimatize animals for a minimum of one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping (n=6-8 per group):

-

Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

-

Group II: Carrageenan Control

-

Group III: Reference Drug (e.g., Indomethacin, 10 mg/kg) + Carrageenan

-

Group IV-VI: Platrol (e.g., 25, 50, 100 mg/kg) + Carrageenan

-

-

Drug Administration: Administer the vehicle, reference drug, or Platrol orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model assesses the effect of a test compound on systemic inflammation by measuring pro-inflammatory cytokine levels.

Methodology:

-

Animal Model: Male BALB/c mice (20-25g).

-

Acclimatization: As described above.

-

Grouping (n=6-8 per group):

-

Group I: Vehicle Control (Saline)

-

Group II: LPS Control

-

Group III: Reference Drug (e.g., Dexamethasone, 1 mg/kg) + LPS

-

Group IV-VI: Platrol (e.g., 25, 50, 100 mg/kg) + LPS

-

-

Drug Administration: Administer the vehicle, reference drug, or Platrol (i.p. or p.o.) one hour before the LPS challenge.

-

Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.

-

Sample Collection: Collect blood samples via cardiac puncture under anesthesia at a predetermined time point (e.g., 2 or 4 hours) post-LPS injection.

-

Cytokine Measurement: Prepare serum and measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using specific ELISA kits as per the manufacturer's instructions.

-

Data Analysis: Compare cytokine levels in the Platrol-treated groups to the LPS control group and calculate the percentage of inhibition.

References

Platrol: Application Notes and Protocols for Biochemical Assays

Introduction

Platrol is a high-purity research compound identified as (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid (CAS No. 852055-88-0)[1]. It is intended for use in a variety of in vitro biochemical and cellular assays to investigate its effects on biological systems, including the analysis of signaling pathways. This document provides a general framework for the utilization of Platrol in experimental settings. Due to the novelty of this compound, specific optimal concentrations and detailed protocols for distinct assays are still under investigation. The following sections offer guidance on preliminary assay design, general protocols for common assays where Platrol may be screened, and recommendations for determining optimal concentrations.